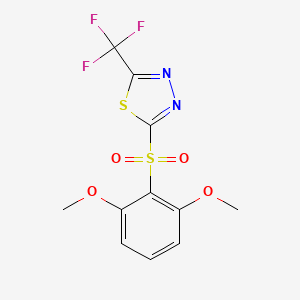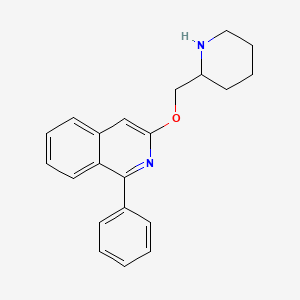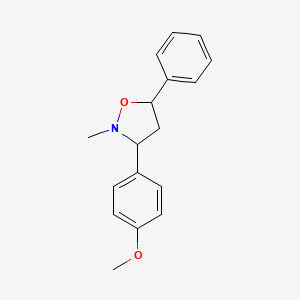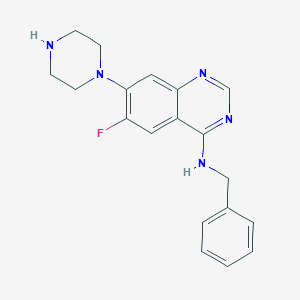
N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of a benzyl group, a fluorine atom, and a piperazine ring attached to the quinazoline core. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting 2-aminobenzonitrile with formamide under acidic conditions to form 2-aminobenzimidazole. This intermediate is then cyclized with an appropriate reagent to form the quinazoline ring.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Piperazine Ring: The piperazine ring is introduced by reacting the quinazoline intermediate with piperazine under basic conditions.
Benzylation: The final step involves the benzylation of the piperazine nitrogen using benzyl chloride or benzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Amines, thiols, dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for studying biological pathways.
Medicine: The compound is being investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-6-fluoroquinazolin-4-amine: Lacks the piperazine ring, which may affect its biological activity.
6-Fluoro-7-(piperazin-1-yl)quinazolin-4-amine: Lacks the benzyl group, which may influence its binding affinity to targets.
N-Benzyl-7-(piperazin-1-yl)quinazolin-4-amine: Lacks the fluorine atom, which may alter its chemical reactivity.
Uniqueness
N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine is unique due to the presence of all three functional groups (benzyl, fluorine, and piperazine) in its structure. This combination of groups can enhance its biological activity, binding affinity, and chemical reactivity compared to similar compounds.
Propiedades
Número CAS |
625080-59-3 |
|---|---|
Fórmula molecular |
C19H20FN5 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
N-benzyl-6-fluoro-7-piperazin-1-ylquinazolin-4-amine |
InChI |
InChI=1S/C19H20FN5/c20-16-10-15-17(11-18(16)25-8-6-21-7-9-25)23-13-24-19(15)22-12-14-4-2-1-3-5-14/h1-5,10-11,13,21H,6-9,12H2,(H,22,23,24) |
Clave InChI |
SXMMFWRLUQDBCL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=C(C=C3C(=C2)N=CN=C3NCC4=CC=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione](/img/structure/B15213616.png)

![3-Pyrrolidinol, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-, (3R)-](/img/structure/B15213622.png)
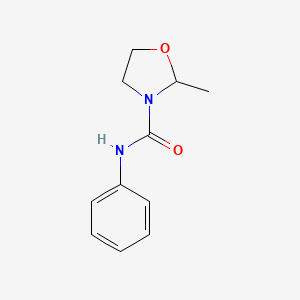


![6,6-Dimethyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B15213638.png)
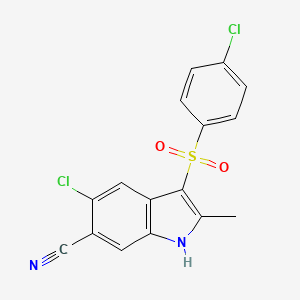
![Dimethyl[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B15213663.png)


